molecular formula C16H14FN5OS B2552756 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole CAS No. 2034511-89-0

3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole

Cat. No.: B2552756
CAS No.: 2034511-89-0
M. Wt: 343.38
InChI Key: KPBJDJDWXHUEMW-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.

    Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated aromatic compounds in a substitution reaction.

    Attachment of the Thiomorpholinopyrimidinyl Group: This can be done through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.

    Reduction: Reduction reactions may target the oxadiazole ring or other functional groups.

    Substitution: Various substitution reactions can occur, especially involving the fluorophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogenated compounds or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying enzyme interactions or as a potential therapeutic agent.

    Medicine: Investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The exact pathways and targets depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Fluorophenyl)-1,2,4-oxadiazole: Lacks the thiomorpholinopyrimidinyl group.

    5-(4-Thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole: Lacks the fluorophenyl group.

    Other Oxadiazoles: Various derivatives with different substituents.

Uniqueness

The uniqueness of 3-(2-Fluorophenyl)-5-(4-thiomorpholinopyrimidin-5-yl)-1,2,4-oxadiazole lies in its specific combination of functional groups, which may confer unique biological activities or chemical properties.

For detailed and specific information, consulting scientific literature and databases is recommended

Properties

IUPAC Name

3-(2-fluorophenyl)-5-(4-thiomorpholin-4-ylpyrimidin-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5OS/c17-13-4-2-1-3-11(13)14-20-16(23-21-14)12-9-18-10-19-15(12)22-5-7-24-8-6-22/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPBJDJDWXHUEMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC=C2C3=NC(=NO3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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